molecular formula C18H15Cl2N3O4 B11075044 N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11075044
M. Wt: 408.2 g/mol
InChI Key: FTCNXOJOWMIZKR-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a dichlorobenzyl group, a dimethoxyphenyl group, and an oxadiazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the oxadiazole intermediate.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is usually attached through electrophilic aromatic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it might interfere with cell proliferation pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
  • N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-(2,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichlorobenzyl and dimethoxyphenyl groups contribute to its stability and reactivity, while the oxadiazole ring enhances its potential biological activities.

Properties

Molecular Formula

C18H15Cl2N3O4

Molecular Weight

408.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H15Cl2N3O4/c1-25-14-6-4-10(7-15(14)26-2)16-22-18(27-23-16)17(24)21-9-11-3-5-12(19)8-13(11)20/h3-8H,9H2,1-2H3,(H,21,24)

InChI Key

FTCNXOJOWMIZKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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